molecular formula C10H10N6O2 B2513397 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine CAS No. 450344-92-0

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B2513397
CAS No.: 450344-92-0
M. Wt: 246.23
InChI Key: IUKLCXSUDFGULX-UHFFFAOYSA-N
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Description

5-Nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 and a pyridin-3-ylmethyl substituent at the N4 position. The pyridin-3-ylmethyl group introduces a heteroaromatic moiety, which may enhance solubility and π-π stacking interactions compared to purely hydrophobic substituents like phenyl groups .

Properties

IUPAC Name

5-nitro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-9-8(16(17)18)10(15-6-14-9)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H3,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLCXSUDFGULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-4,6-diamine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and continuous flow reactors .

Chemical Reactions Analysis

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the biological context, but often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Electronic Differences

  • N4 Substituents: The pyridin-3-ylmethyl group in the target compound introduces a nitrogen heteroatom, enabling hydrogen bonding and improved solubility compared to phenyl () or 4-(phenylamino)phenyl () groups . Heptylthio in HPDA () adds lipophilicity and sulfur-mediated reactivity, diverging from nitro-substituted analogues .

Physicochemical Properties

  • LogP and Solubility :

    • The target compound’s pyridin-3-ylmethyl group likely reduces LogP compared to diphenyl derivatives (: LogP ~3.5 estimated), balancing solubility and membrane permeability .
    • HPDA’s heptylthio chain () increases hydrophobicity, favoring membrane interaction but limiting aqueous solubility .
  • Synthetic Routes :

    • S-alkylation (used for HPDA in ) and nucleophilic substitution (implied in for spirocyclic analogues) are common methods for introducing substituents to pyrimidine cores .

Biological Activity

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structure and Composition

The molecular formula of this compound is C10H10N6O2, with a molecular weight of 222.23 g/mol. Its structure features a pyrimidine ring substituted with a nitro group and a pyridinylmethyl moiety, which contributes to its unique biological properties.

Synthesis

The synthesis typically involves the reaction of pyrimidine-4,6-diamine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation .

Cell Line IC50 (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicated that at higher concentrations (e.g., 800 µg/mL), it exhibited no bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

Bacterial Strain Concentration (µg/mL) Effect
S. aureus800No growth
E. coli800No growth

Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor, particularly in relation to cancer treatment. It can bind to active sites of enzymes, thereby blocking substrate access and disrupting essential cellular processes .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Binding to enzyme active sites.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions leading to ROS formation, which can damage cellular components.
  • Interference with Nucleic Acids : Potential binding to DNA or RNA, disrupting normal cellular functions.

Study on Anticancer Activity

A recent study evaluated the efficacy of various pyrimidine derivatives, including our compound, against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction mechanisms.

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. The results showed that it had superior activity compared to standard antibiotics at comparable concentrations.

Q & A

Q. What are the common synthetic routes for preparing 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves aminolysis of 5-nitropyrimidine-4,6-diamine precursors with substituted amines. For example, N4,N6-disubstituted derivatives are synthesized by reacting 5-nitropyrimidine-4,6-diamine with benzyl halides or other alkylating agents under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields .
  • Continuous flow chemistry for better heat and mass transfer, enhancing reproducibility .
  • Green chemistry principles , such as using ethanol as a solvent, to minimize waste .

Q. Key Data from Synthesis Studies

DerivativeYield (%)Melting Point (°C)Reaction Conditions
N4,N6-Bis(4-chlorobenzyl)95159–161DMF, 80°C, 12 hours
N4,N6-Diisobutyl8377–79Acetonitrile, reflux, 8 hours

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and purity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for C11H11N7O2: [M+H]+ = 298.09) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for docking studies .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and reaction pathways of this compound in aminolysis reactions?

  • Density Functional Theory (DFT) : Used to optimize geometries of reactants, transition states, and products. Solvent effects (e.g., DMF) are modeled using implicit solvation models (e.g., SMD) .
  • Reaction Pathway Analysis : Identifies nucleophilic attack at the pyrimidine C4/C6 positions as rate-determining steps. Activation energies correlate with experimental yields .
  • Transition State Modeling : Reveals steric effects of bulky substituents (e.g., isobutyl groups) that hinder nucleophilic substitution, guiding synthetic design .

Q. What in vitro and in vivo models are suitable for evaluating kinase inhibitory activity?

  • In Vitro :
    • Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK3 or CDK2) with ATP-competitive binding assays. IC50 values are determined via fluorescence polarization .
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to assess selectivity .
  • In Vivo :
    • Xenograft Models : Tumor growth inhibition in mice (e.g., breast cancer MDA-MB-231 cells) at doses of 10–50 mg/kg .
    • Pharmacokinetic Studies : Monitor plasma half-life (t1/2) and bioavailability using LC-MS/MS .

Q. How should researchers address discrepancies in biological activity data for derivatives with similar substituents?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogen vs. methyl groups) and correlate with IC50 values. For example, 4-fluorophenyl derivatives show 10-fold higher JAK3 affinity than chlorophenyl analogs due to enhanced hydrophobic interactions .
  • Assay Standardization : Control variables like ATP concentration (1 mM vs. 10 µM) to avoid false negatives .
  • Crystallographic Validation : Resolve target-ligand complexes to identify critical binding motifs (e.g., hydrogen bonds with kinase hinge regions) .

Q. What strategies improve the solubility and bioavailability of this compound for therapeutic applications?

  • Prodrug Design : Introduce phosphate esters at the pyrimidine N-H group to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to increase circulation time (e.g., from 2 to 8 hours in murine models) .
  • Co-crystallization : Use co-formers like succinic acid to stabilize amorphous phases and improve dissolution rates .

Data Contradiction Resolution

Q. Conflicting reports on nitro group stability under reducing conditions—how to reconcile?

  • Controlled Reduction Studies : Use H2/Pd-C vs. Zn/HCl to compare outcomes. Nitro groups are reduced to amines under H2/Pd-C but remain intact with Zn/HCl in acidic media .
  • Mechanistic Insights : Nitro reduction is pH-dependent; basic conditions favor nitro → amine conversion, while acidic conditions stabilize intermediates (e.g., hydroxylamines) .

Methodological Tables

Q. Table 1. Comparative Kinase Inhibition Profiles

DerivativeJAK3 IC50 (nM)CDK2 IC50 (nM)Selectivity (JAK3/CDK2)
5-Nitro-N4-(4-F-phenyl)1245037.5
5-Nitro-N4-(3-Cl-benzyl)1503002.0

Source : Docking and SPR data .

Q. Table 2. Solubility Enhancement Strategies

StrategySolubility (mg/mL)Bioavailability (%F)
Free Base0.055
Phosphate Prodrug2.125
Liposomal Formulation1.840

Source : Pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.